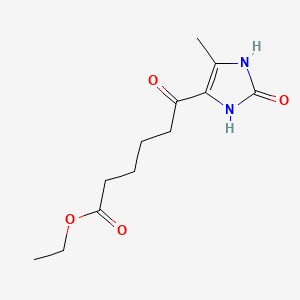![molecular formula C18H21NOS B4686105 3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4686105.png)
3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide
Vue d'ensemble
Description
3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPT is a synthetic analog of the natural compound 4-hydroxy-3-methoxyphenethylamine, also known as dopamine, which plays a crucial role in the regulation of mood, motivation, and reward in the brain.
Mécanisme D'action
3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide acts as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in the release of dopamine, which in turn affects various physiological processes such as mood, motivation, and reward. This compound has also been shown to modulate the activity of certain enzymes and proteins involved in cellular signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased dopamine release, modulation of enzyme activity and protein expression, and changes in cellular signaling pathways. These effects may have implications for the treatment of various neurological and psychiatric disorders, as well as for drug delivery and other applications in the field of biochemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide in lab experiments is its ability to enhance dopamine release, which may be useful for studying the role of dopamine in various physiological processes. This compound may also be useful as a drug delivery system, as it has been shown to modulate cellular signaling pathways and enzyme activity. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects, which may need to be carefully monitored and controlled.
Orientations Futures
There are a number of future directions for research on 3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a drug delivery system. Additionally, future research may focus on developing new synthetic analogs of this compound with improved efficacy and safety profiles, as well as investigating the potential for this compound to be used in combination with other drugs or therapies. Overall, this compound represents a promising area of research with a wide range of potential applications in various scientific fields.
Applications De Recherche Scientifique
3,3-dimethyl-N-[2-(phenylthio)phenyl]butanamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression. In pharmacology, this compound has been investigated for its potential use as a drug delivery system, as well as its effects on cellular signaling pathways. In biochemistry, this compound has been studied for its ability to modulate enzyme activity and protein expression.
Propriétés
IUPAC Name |
3,3-dimethyl-N-(2-phenylsulfanylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)13-17(20)19-15-11-7-8-12-16(15)21-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWYIJFWPDXZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {2-[({[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4686023.png)
![1-(1-ethyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4686024.png)
![2-[(4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B4686026.png)




![4-butyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4686069.png)
![4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4686072.png)

![6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4686082.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4686085.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4686097.png)
